S-butyl oxo-phenyl-thioacetate
Description
Historical Development of Thioester Research
The scientific community's interest in thioesters grew significantly in the mid-20th century, largely due to the work of Fritz Lipmann, who was awarded the Nobel Prize in 1953 for his discovery of coenzyme A and its importance in intermediary metabolism. His research illuminated the central role of acetyl-CoA, a thioester, as an "active acetate" and a hub in the metabolism of carbohydrates, fats, and amino acids. This discovery laid the foundation for understanding the bioenergetics of the cell.
Christian de Duve, another Nobel laureate, later proposed the "Thioester World" hypothesis, suggesting that thioesters were critical to the origin of life. He posited that in a prebiotic world, high-energy thioester bonds could have provided the necessary energy for metabolic processes before the evolution of adenosine (B11128) triphosphate (ATP). This theory highlights the fundamental and ancient role of thioesters in biochemistry.
Academic Relevance of Thioester Compounds in Organic and Biological Chemistry
Thioesters are of profound importance in both organic synthesis and biochemistry due to their unique reactivity.
In Organic Chemistry: Thioesters are more reactive than their oxygen-containing ester counterparts toward nucleophilic attack. The carbon-sulfur bond is weaker and the thiolate anion (RS⁻) is a better leaving group than the alkoxide anion (RO⁻). This enhanced reactivity makes thioesters valuable intermediates in organic synthesis for forming new carbon-carbon bonds and for use as acylating agents. chemsynthesis.com They can be synthesized through various methods, including the reaction of a carboxylic acid with a thiol. rsc.org
In Biological Chemistry: Thioesters are central to metabolism. scbt.com Acetyl-CoA is arguably the most famous biological thioester, participating in the Krebs cycle and fatty acid metabolism. The high free energy of hydrolysis of the thioester bond makes it an excellent acyl group carrier, facilitating the transfer of acyl groups in a multitude of biosynthetic and catabolic pathways. scbt.com Beyond acetyl-CoA, thioesters are involved in:
Fatty Acid Synthesis and Oxidation: Acyl carrier proteins (ACP) utilize thioester linkages to hold and shuttle growing fatty acid chains.
Peptide Synthesis: Non-ribosomal peptide synthesis involves aminoacyl thioester intermediates.
Protein Degradation: The process of tagging proteins for degradation with ubiquitin involves the formation of a thioester intermediate.
Conceptual Framework of Acyl Transfer in Thioester Systems
Acyl transfer is the fundamental reaction of thioesters and is central to their biological function. The carbonyl carbon of a thioester is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the thiolate as a leaving group.
The high group transfer potential of thioesters is key to their function. The hydrolysis of a thioester like acetyl-CoA is highly exergonic, releasing a significant amount of free energy. This energy release is comparable to, and in some cases greater than, the hydrolysis of the terminal phosphoanhydride bond in ATP. This thermodynamic property allows thioester-dependent reactions to proceed in the cell.
Enzymes known as acyltransferases facilitate these transfer reactions, moving an acyl group from a thioester donor (like an acyl-CoA) to an acceptor molecule, which could be water (hydrolysis), an alcohol (forming an ester), or an amine (forming an amide). researchgate.net In some enzymatic mechanisms, the acyl group is first transferred from the CoA thioester to a cysteine residue in the enzyme's active site, forming a new thioester intermediate before its final transfer to the substrate. This transthioesterification strategy is a common motif in biochemical catalysis.
Research Findings for Representative Thioesters
As no specific research data for "S-butyl oxo-phenyl-thioacetate" could be located, this section provides data for the well-documented compound S-phenyl ethanethioate (also known as S-phenyl thioacetate).
S-phenyl ethanethioate is a simple aromatic thioester used in organic synthesis and as a substrate for measuring esterase activity. scbt.com Its synthesis and properties are well-characterized. It is typically a liquid at room temperature and is soluble in organic solvents. cymitquimica.com
Interactive Data Table: Properties of S-phenyl ethanethioate
| Property | Value | Source |
| IUPAC Name | S-phenyl ethanethioate | nih.gov |
| CAS Number | 934-87-2 | scbt.comnih.gov |
| Molecular Formula | C₈H₈OS | scbt.comnih.gov |
| Molecular Weight | 152.21 g/mol | scbt.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Boiling Point | 99-100 °C at 6 mmHg | sigmaaldrich.com |
| Density | 1.124 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.57 | sigmaaldrich.com |
Interactive Data Table: Spectroscopic Data for S-phenyl ethanethioate
| Spectrum Type | Key Signals / Notes | Source |
| ¹H NMR | Signals corresponding to the acetyl (CH₃) and phenyl (C₆H₅) protons are characteristic. The acetyl protons typically appear as a singlet. | chemicalbook.com |
| ¹³C NMR | Resonances for the carbonyl carbon, methyl carbon, and the aromatic carbons of the phenyl group are observed. | nih.gov |
| IR Spectroscopy | A strong absorption band for the C=O (carbonyl) stretch is a key feature, typically appearing around 1700-1720 cm⁻¹. | chemicalbook.comnih.gov |
Research Findings for a Representative Beta-Keto Thioester
To address the "oxo-phenyl-thioacetate" name, data for S-tert-butyl 3-oxobutanethioate , a beta-keto thioester, is presented below. This class of compounds features a ketone group on the carbon beta to the thioester carbonyl.
Interactive Data Table: Properties of S-tert-butyl 3-oxobutanethioate
| Property | Value | Source |
| CAS Number | 15925-47-0 | chemsrc.com |
| Molecular Formula | C₈H₁₄O₂S | chemsrc.com |
| Molecular Weight | 174.26 g/mol | chemsrc.com |
| Boiling Point | 281.2 °C at 760 mmHg | chemsrc.com |
| Density | 1.032 g/cm³ | chemsrc.com |
| Refractive Index | n20/D 1.486 | chemsrc.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H14O2S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
S-butyl 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C12H14O2S/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
CGUXRJHGMPOTRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of Oxo Phenyl Thioacetate Structures
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a cornerstone of the reactivity of carboxylic acid derivatives, including thioesters. This class of reactions involves the replacement of a leaving group attached to a carbonyl carbon by a nucleophile. The general mechanism proceeds through a tetrahedral intermediate, and the facility of the reaction is heavily influenced by the nature of the nucleophile, the electrophilicity of the carbonyl carbon, and the stability of the leaving group.
Comparative Reactivity of Thioesters versus Oxoesters towards Nucleophiles
A central theme in the study of thioester reactivity is its comparison with the analogous oxoesters. It is a well-established principle that thioesters are generally more reactive towards nucleophilic acyl substitution than their oxoester counterparts. stackexchange.comyoutube.comrsc.org This heightened reactivity can be attributed to several key factors.
Thermodynamically, the thioester bond is less stable than the ester bond. stackexchange.com This is due to the poorer overlap between the 3p orbital of the sulfur atom and the 2p orbital of the carbonyl carbon, which results in less effective resonance stabilization of the thioester linkage compared to the delocalization of the oxygen lone pair in an oxoester. stackexchange.com Consequently, the free energy of hydrolysis for a thioester is more negative than that for a typical oxoester, making the acyl transfer process more exergonic. stackexchange.com
From a kinetic standpoint, the carbonyl carbon of a thioester is more electrophilic. The reduced resonance contribution from the sulfur atom's lone pair makes the carbonyl carbon more electron-deficient and thus more susceptible to attack by nucleophiles. stackexchange.com Computational studies have supported these experimental observations, showing that while thioesters and oxoesters exhibit similar reactivity towards strong nucleophiles like hydroxide (B78521), thioesters are significantly more reactive towards weaker nucleophiles such as amines and carbanions. nih.govacs.org For instance, calculations have indicated that thioesters are approximately 100-fold more reactive than oxoesters with amine nucleophiles and at least 2000-fold more reactive with carbanion nucleophiles. nih.govacs.org
This differential reactivity is crucial in biological systems, where thioesters like acetyl-CoA serve as primary acyl carriers, readily transferring their acyl groups in a variety of metabolic processes. nih.govgonzaga.edu
Table 1: Comparative Reactivity of Thioesters and Oxoesters
| Feature | Thioesters (e.g., S-butyl oxo-phenyl-thioacetate) | Oxoesters |
|---|---|---|
| Resonance Stabilization | Less effective due to poor 2p-3p orbital overlap. stackexchange.com | More effective due to good 2p-2p orbital overlap. |
| Electrophilicity of Carbonyl Carbon | Higher, more susceptible to nucleophilic attack. stackexchange.com | Lower. |
| Stability of Leaving Group | Thiolate (RS⁻) is a better leaving group. stackexchange.comlibretexts.org | Alkoxide (RO⁻) is a poorer leaving group. libretexts.org |
| Reactivity with Strong Nucleophiles (e.g., OH⁻) | Similar to oxoesters. nih.govacs.org | Similar to thioesters. nih.govacs.org |
| Reactivity with Weak Nucleophiles (e.g., amines) | Significantly higher than oxoesters. nih.govacs.org | Significantly lower than thioesters. nih.govacs.org |
Role of Leaving Group Effects in Thioester Reactivity
The nature of the leaving group is a critical determinant in nucleophilic acyl substitution reactions. A better leaving group is one that can stabilize the negative charge it acquires upon departure. In the context of thioesters, the leaving group is a thiolate anion (RS⁻), whereas for oxoesters, it is an alkoxide anion (RO⁻).
Thioester Hydrolysis Mechanisms
The hydrolysis of thioesters, the reaction with water to yield a carboxylic acid and a thiol, is a fundamental process both in organic chemistry and in biological systems. This reaction can proceed through different pathways, including uncatalyzed and catalyzed routes.
Nucleophilic Addition-Elimination Pathways
In the absence of a catalyst, the hydrolysis of a thioester typically proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com In this pathway, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the thiolate anion departing as the leaving group, followed by proton transfer to yield the final carboxylic acid and thiol products. wikipedia.org
The rate of this hydrolysis is generally slow at neutral pH but can be accelerated under basic or acidic conditions. nih.gov Basic hydrolysis, or saponification, involves the attack of a hydroxide ion, a much stronger nucleophile than water, leading to a faster reaction rate. masterorganicchemistry.com
Enzymatic Catalysis of Thioester Hydrolysis by Thioesterases
In biological systems, the hydrolysis of thioesters is often catalyzed by a diverse group of enzymes known as thioesterases (TEs). nih.govnih.gov These enzymes play crucial roles in various metabolic pathways, including fatty acid synthesis and polyketide synthesis, by ensuring the timely cleavage of thioester bonds. nih.govdigitellinc.com
The catalytic mechanisms employed by thioesterases often involve a two-step process. In the first step, a nucleophilic residue in the enzyme's active site (commonly a serine or cysteine) attacks the carbonyl carbon of the thioester substrate. This results in the formation of a covalent acyl-enzyme intermediate and the release of the thiol portion of the substrate. libretexts.org In the second step, a water molecule, activated by a general base in the active site, attacks the acyl-enzyme intermediate, leading to the hydrolysis of the ester or thioester bond and the release of the carboxylic acid product, regenerating the free enzyme. libretexts.org
Thioesterases are a large and diverse superfamily of enzymes that have been classified into numerous families based on sequence similarity. nih.govnih.gov This classification aids in predicting the tertiary structures and catalytic mechanisms for a vast number of uncharacterized proteins. nih.gov
Structurally, many thioesterases adopt a characteristic "hotdog" fold or an α/β-hydrolase fold. digitellinc.comnih.gov The active site is typically located in a cleft or pocket on the enzyme surface. For example, the PaaI thioesterase from Streptococcus pneumoniae exhibits a tetrameric arrangement of double hotdog domains. nih.gov
The substrate specificity of thioesterases can vary widely. Some are highly specific for a particular acyl-CoA, while others, like the PaaI thioesterase, can exhibit dual specificity, hydrolyzing both phenylacetyl-CoA and medium-chain fatty acyl-CoAs. nih.gov The binding of the substrate can induce conformational changes in the enzyme, a phenomenon known as "induced fit," which is crucial for catalysis. nih.gov Mutagenesis studies of active site residues, such as asparagine, aspartate, and threonine in SpPaaI, have been instrumental in confirming their roles in the catalytic mechanism. nih.gov
Table 2: Key Features of Thioesterase Enzyme Families
| Feature | Description | References |
|---|---|---|
| Primary Function | Catalyze the hydrolysis of thioester bonds. | nih.govnih.gov |
| Common Structural Folds | Hotdog fold, α/β-hydrolase fold. | digitellinc.comnih.gov |
| Catalytic Mechanism | Often involves a covalent acyl-enzyme intermediate. | libretexts.org |
| Key Active Site Residues | Typically Serine, Cysteine, Aspartate, Histidine. | nih.gov |
| Substrate Specificity | Varies widely, from highly specific to broad or dual specificity. | nih.gov |
| Biological Roles | Fatty acid metabolism, polyketide synthesis, secondary metabolite production. | nih.govdigitellinc.com |
Active Site Mechanisms (e.g., tetrahedral intermediate formation)
The enzymatic hydrolysis of thioesters, including oxo-phenyl-thioacetate structures, is a fundamental biological process. Thioesterase enzymes, which catalyze this reaction, possess an active site that recognizes and binds the thioester substrate, positioning it for hydrolysis. ontosight.ai The binding is facilitated by specific amino acid residues within the active site that interact with the thioester through non-covalent forces such as hydrogen bonds and van der Waals interactions. ontosight.ai
A key feature of the hydrolysis mechanism is the formation of a tetrahedral intermediate. wikipedia.orgyoutube.com This occurs when a nucleophile, often a water molecule activated by the enzyme, attacks the electrophilic carbonyl carbon of the thioester. youtube.com This addition breaks the carbonyl π-bond, and the carbon atom transitions from a trigonal planar to a tetrahedral geometry. wikipedia.org This intermediate is a high-energy species, and enzymes have evolved to stabilize this transition state, thereby lowering the activation energy of the reaction. wikipedia.org
pH Dependence of Enzymatic Hydrolysis
The rate of enzymatic hydrolysis of esters, including thioesters, is significantly influenced by the pH of the surrounding medium. nih.govnih.gov This dependence arises from the ionization states of both the substrate and the amino acid residues within the enzyme's active site. nih.gov For enzymatic reactions, the pH profile often exhibits a bell-shaped curve, indicating an optimal pH at which the enzyme's catalytic activity is maximal.
The catalytic activity of many esterases relies on a specific protonation state of key amino acid residues, such as histidine, in the active site. pnas.org For instance, if a histidine residue acts as a general base to activate a water molecule for nucleophilic attack, it must be in its unprotonated form. Conversely, if a residue needs to act as a general acid to protonate the leaving group, it must be protonated. These requirements mean that the enzyme is only fully active within a relatively narrow pH range where the critical residues are in their correct ionization states.
Metal-Ion Promoted Thioester Hydrolysis
The hydrolysis of thioesters can be significantly accelerated by the presence of metal ions. nih.gov Various metal ions, including mercury(II), silver(I), and first-row transition metals like zinc(II) and iron(III), have been shown to promote this reaction. nih.govrsc.orgrsc.org These metal ions function as Lewis acids, coordinating to the sulfur atom of the thioester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Kinetic studies have revealed the mechanisms of these promoted reactions. For example, the hydrolysis of S-ethyl p-substituted thiobenzoates promoted by mercuric ions follows a rate law that is first order in both the metal ion and the thioester concentration. rsc.org The mechanism can vary depending on the substituent on the phenyl ring; for electron-donating groups, an A_Ac1 (unimolecular) mechanism is suggested, while for electron-withdrawing groups, an A_Ac2 (bimolecular) mechanism is more likely. rsc.org Silver ions are also effective catalysts, and the rate can depend on both [Ag⁺] and [Ag⁺]². rsc.org
In biological systems, metalloenzymes such as glyoxalase II utilize metal ions in their active sites to catalyze thioester hydrolysis. usu.edu Mechanistic studies on model complexes, such as a bimetallic Fe(III)Zn(II) complex, suggest that the reaction can proceed through the formation of a precursor complex where the thioester coordinates to the Zn(II) center, followed by nucleophilic attack by a hydroxide ion bound to the Fe(III) center. usu.edu Mononuclear zinc complexes can also promote thioester hydrolysis via a bimolecular pathway involving a zinc-bound hydroxide as the nucleophile. usu.edu
Acyl Transfer Reactions Involving Thioesters
Thioesters are not only substrates for hydrolysis but are also key intermediates in acyl transfer reactions, which are fundamental to many biological and synthetic processes.
S-to-N Acyl Transfer in Peptide Ligation Strategies
The chemoselective transfer of an acyl group from a sulfur atom to a nitrogen atom is the cornerstone of native chemical ligation (NCL). acs.orgacs.org This powerful technique is used for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. acs.org The reaction involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. acs.org
The process begins with a reversible transthioesterification reaction between the C-terminal thioester and the thiol group of the N-terminal cysteine of the other peptide. acs.org This forms a new thioester linkage between the two fragments. Following this, a spontaneous and irreversible intramolecular S-to-N acyl transfer occurs. acs.org The amino group of the cysteine attacks the newly formed thioester carbonyl, proceeding through a five- or six-membered ring transition state to form a stable native amide bond. acs.org The efficiency of NCL lies in its ability to proceed under mild, aqueous conditions, making it highly compatible with biological molecules. acs.org
N-to-S Acyl Transfer as a Synthetic Strategy
The reverse reaction, an N-to-S acyl transfer, has also been developed as a valuable synthetic strategy. acs.orgnih.gov This process involves the conversion of a more stable amide bond into a more reactive thioester. nih.gov While thermodynamically less favorable than the S-to-N transfer, this rearrangement can be promoted under specific conditions, often requiring acidic pH. nih.govnih.gov
This strategy is particularly useful for the synthesis of peptide thioesters using Fmoc-based solid-phase peptide synthesis, where the direct synthesis of thioesters can be challenging due to their instability to the basic conditions used for Fmoc deprotection. nih.gov By generating a peptide with a C-terminal N-acyl-cysteine derivative, an intramolecular N-to-S acyl shift can be induced, often facilitated by thiol additives. nih.gov The resulting thioester can then be used in situ for ligation reactions or trapped by an external thiol to generate a stable peptide thioester. nih.gov This methodology has been applied to the synthesis of post-translationally modified peptides, such as phosphoproteins and glycoproteins. nih.gov
Transthioesterification Processes
Transthioesterification is a reaction where the thiol portion of a thioester is exchanged for another thiol. This process is a key step in many biological pathways, including fatty acid metabolism and the ubiquitin conjugation cascade. gonzaga.edunih.gov In the ubiquitin system, for example, ubiquitin is transferred from an E1 activating enzyme to an E2 conjugating enzyme, and then to an E3 ligase, through a series of transthioesterification reactions. nih.govnih.gov
These reactions proceed through a tetrahedral intermediate formed by the nucleophilic attack of a cysteine thiol on the thioester carbonyl of the acyl-enzyme intermediate. nih.gov Structural and biochemical studies of these processes have provided insights into the molecular mechanisms of catalysis. For instance, crystal structures of a trapped E1-E2-ubiquitin thioester mimetic reveal conformational changes that drive the reaction forward by promoting either productive complex formation or product release. nih.govresearchgate.net In synthetic applications, transthioesterification is often used to convert one type of thioester into another that may be more suitable for a subsequent reaction. nih.gov
Other Significant Reaction Pathways
The reactivity of this compound is dictated by the thioester functional group, which serves as a hub for various organic transformations. Thioesters are more reactive than their ester counterparts due to the weaker C–S bond compared to the C–O bond and less efficient resonance stabilization. This heightened reactivity allows for a range of significant reaction pathways beyond simple hydrolysis.
The sulfur atom in this compound is susceptible to oxidation, a reaction pathway that has biological significance in the activation of certain prodrugs. wikipedia.org The oxidation of the sulfur atom in thioester-containing compounds, specifically thiolactones, is a key step in the bioactivation of antithrombotic drugs like clopidogrel (B1663587) and prasugrel. wikipedia.org
Reduction of the thioester group typically leads to the formation of an alcohol and a thiol. Catalytic hydrogenation is an effective method for this transformation. While specific studies on this compound are not prevalent, the hydrogenation of analogous thioesters demonstrates the expected outcome. For instance, various thioesters can be hydrogenated to their corresponding alcohols and thiols. wikipedia.org A related reaction, the deacetylation of thioacetates, which involves the cleavage of the acyl-sulfur bond, can be accomplished using various reagents. This process effectively reduces the thioester to a thiol.
Below is a table showing the yields for the deacetylation of various thioacetate (B1230152) compounds using different methods, illustrating a common reductive cleavage pathway for this functional group.
| Thioacetate Compound | Method | Yield (%) |
|---|---|---|
| S-Phenyl thioacetate | NaOH | ~70% |
| S-tert-Butyl thioacetate | NaOH | ~65% |
| S-Furfuryl thioacetate | HCl | ~75% |
| S-Phenyl thioacetate | Hydroxylamine | <20% |
Thioesters like this compound are excellent acylating agents and can participate in condensation reactions, particularly those involving enolate intermediates. The most relevant of these is the Claisen condensation. In this reaction, the enolate of a thioester attacks the carbonyl group of another thioester molecule, leading to the formation of a β-keto thioester and eliminating a thiolate. libretexts.org This carbon-carbon bond-forming reaction is fundamental in various biosynthetic pathways, such as fatty acid and polyketide synthesis. libretexts.org
An intramolecular version of this reaction, known as the Dieckmann condensation, can be used to form cyclic structures. wikipedia.orgmasterorganicchemistry.com If a molecule contains two thioester groups, or one thioester and another suitable carbonyl, treatment with a base can induce cyclization to form five- or six-membered rings, which are common structural motifs in many natural products. wikipedia.orgnumberanalytics.comyoutube.com The general mechanism involves the formation of a thioester enolate which then attacks the other carbonyl group within the same molecule. youtube.com
Furthermore, thioesters can be key intermediates in the synthesis of heterocyclic compounds. For example, the condensation of o-aminothiophenols with esters or other acylating agents first forms a thioester, which then undergoes an intramolecular acyl migration and cyclization to produce benzothiazoles. mdpi.com This highlights the potential for the thioester group in this compound to be utilized in the construction of more complex heterocyclic systems.
| Condensation Type | Reactants | Key Product Type | Significance |
|---|---|---|---|
| Claisen Condensation | Two thioester molecules | β-Keto thioester | Forms C-C bonds; key in biosynthesis libretexts.org |
| Dieckmann Condensation | A dithioester or similar diester | Cyclic β-keto ester/thioester | Forms 5- or 6-membered rings wikipedia.orgmasterorganicchemistry.com |
| Heterocyclization | o-Aminothiophenol + Thioester | Benzothiazole | Synthesis of fused heterocyclic systems mdpi.com |
While the thioester functional group itself is not typically a Michael acceptor, it can be a source of a potent Michael donor. The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org Upon cleavage, this compound can release butanethiolate, a soft nucleophile that is an excellent Michael donor in a reaction known as the thia-Michael addition.
The general mechanism involves the addition of the thiolate to the β-carbon of the α,β-unsaturated system, forming a new carbon-sulfur bond and a resulting enolate, which is subsequently protonated. libretexts.org This reaction is highly efficient for creating β-thioethers, which are valuable synthetic intermediates. The propensity for thiols and thiolates to participate in Michael additions is a well-established principle in organic synthesis.
The table below illustrates the thia-Michael addition principle with various thiols and Michael acceptors.
| Michael Donor (Thiol) | Michael Acceptor | Product Type | Reaction Conditions |
|---|---|---|---|
| Thiophenol | (E)-4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Thia-Michael Adduct | Zn(L-Pro)2, EtOH |
| Heteroaromatic thiols | 2-aryl-3-nitro-2H-chromene | Thia-Michael Adduct | Et3N |
| Glutathione | Acrylamide derivatives | Thiol Adduct | Aqueous conditions, sometimes with base |
Advanced Spectroscopic Characterization of S Butyl Oxo Phenyl Thioacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise connectivity and chemical environment of atoms within S-butyl oxo-phenyl-thioacetate.
The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of structurally similar compounds, such as S-phenyl thioacetate (B1230152) and other phenylacetic acid derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the butyl group. The phenyl protons typically appear as a multiplet in the downfield region (around 7.2-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the butyl group will exhibit characteristic splitting patterns and chemical shifts based on their proximity to the sulfur atom and the carbonyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the thioester is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the phenyl ring will appear in the aromatic region (approximately 125-140 ppm), with the ipso-carbon (the carbon attached to the sulfur) showing a distinct shift. The carbons of the butyl group will be found in the upfield aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl C=O | - | ~195 |
| Phenyl-C (ipso) | - | ~130 |
| Phenyl-C (ortho, meta, para) | ~7.3 (m) | ~127-134 |
| S-CH₂ | ~2.9 (t) | ~30 |
| -CH₂- | ~1.6 (sextet) | ~31 |
| -CH₂- | ~1.4 (sextet) | ~22 |
| -CH₃ | ~0.9 (t) | ~14 |
Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the structure of this compound.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments are used to correlate directly bonded proton and carbon atoms. ustc.edu.cnlibretexts.org In the HSQC/HMQC spectrum of this compound, cross-peaks would appear between the signals of each proton and the carbon to which it is attached. For instance, the triplet at ~2.9 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~30 ppm in the ¹³C spectrum, confirming the S-CH₂ group. This technique is highly effective for assigning the signals of the butyl chain and the protonated carbons of the phenyl ring. libretexts.orgyoutube.com
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the ipso-carbon of the phenyl ring. For example, the protons of the S-CH₂ group would show a correlation to the carbonyl carbon, and the ortho-protons of the phenyl ring would show a correlation to the ipso-carbon, confirming the connectivity around the thioester linkage. ustc.edu.cn
Photo-chemically induced dynamic nuclear polarization (Photo-CIDNP) is a specialized NMR technique used to study photochemical reactions and radical intermediates by dramatically enhancing NMR signals. While a powerful tool, no specific Photo-CIDNP studies on this compound were found in the surveyed literature. Such an investigation could potentially provide insights into the photolytic behavior of the thioester bond and the nature of any resulting radical species.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of this compound, offering key information about its functional groups and bonding characteristics.
The most prominent feature in the IR spectrum of a thioester is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. msu.eduspectroscopyonline.com For S-phenyl thioacetate, a related compound, this stretching vibration is observed in the region of 1720-1690 cm⁻¹. udel.edu The position of this band is sensitive to the electronic environment. In this compound, the phenyl ring is conjugated with the carbonyl group through the sulfur atom, which can influence the C=O bond order and, consequently, its stretching frequency. msu.eduyoutube.com This conjugation typically leads to a lowering of the stretching frequency compared to a non-conjugated thioester. youtube.com
The Raman spectrum also provides information about the carbonyl stretch, which is often a strong and sharp peak. For S-phenyl thioacetate, theoretical calculations have been used to assign the vibrational modes in both IR and Raman spectra. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C=O Stretch | 1710 - 1680 (strong) | 1710 - 1680 (strong) |
| C-S Stretch | 700 - 600 | 700 - 600 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |
Note: These are typical frequency ranges and are based on data from analogous compounds. udel.edunih.gov
Hydrogen bonding can significantly influence vibrational spectra, particularly for groups containing O-H or N-H bonds. However, this compound does not have any traditional hydrogen bond donor groups. Therefore, in an aprotic solvent, significant intermolecular hydrogen bonding effects are not expected to be a major factor in its vibrational spectra. In a protic solvent, weak interactions between the solvent's hydroxyl protons and the carbonyl oxygen or sulfur atom of the thioester could potentially cause minor shifts in the corresponding stretching frequencies, but these effects would likely be subtle.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. This information is fundamental for confirming the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns.
Electron Impact Mass Spectrometry (EI-MS) involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a molecular ion peak (M+) and various fragment ion peaks. For this compound, the fragmentation is expected to occur at the weakest bonds, primarily at the thioester linkage and adjacent C-C and C-S bonds.
Key expected fragmentation pathways include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a prominent peak in the spectra of phenyl ketones and related compounds.
Cleavage of the thioester bond: This can occur in two ways:
Loss of the S-butyl radical to form the phenylacetyl cation (C₆H₅CH₂CO⁺).
Loss of the butanethiol group, also leading to a characteristic fragment.
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. In this compound, a hydrogen atom from the γ-carbon of the butyl group can be transferred to the carbonyl oxygen, followed by the elimination of a neutral butene molecule.
Formation of the butyl cation: Cleavage of the C-S bond can also result in the formation of a butyl cation (C₄H₉⁺) at m/z 57.
A summary of the prominent expected fragments in the EI-MS of this compound is presented in the table below.
| Fragment Ion | Structure | m/z (mass-to-charge ratio) | Plausible Origin |
| Benzoyl cation | C₆H₅CO⁺ | 105 | Alpha-cleavage |
| Butyl cation | C₄H₉⁺ | 57 | C-S bond cleavage |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound, ESI-MS would be primarily used to confirm its molecular weight with high accuracy. The soft nature of ESI results in minimal fragmentation, making the molecular ion peak the most abundant in the spectrum. This technique is especially valuable when analyzing samples from liquid chromatography (LC-ESI-MS), allowing for the separation of complex mixtures prior to mass analysis. The choice between positive and negative ion mode depends on the analyte's ability to be protonated or deprotonated. nebiolab.com
While positive ion mode is more common, negative ion mass spectrometry can provide complementary structural information. researchgate.netbritannica.com In negative ion mode, molecules can form anions through processes like electron capture or deprotonation. researchgate.net For thioesters, fragmentation in negative ion mode can lead to the formation of carboxylate and thiolate anions. In the case of this compound, this could result in the formation of a phenylacetate (B1230308) anion (C₆H₅CH₂COO⁻) and a butanethiolate anion (C₄H₉S⁻). The relative abundance of these ions would depend on the specific conditions of the mass spectrometer. nih.gov The use of negative ion mode can be particularly advantageous for compounds that are amenable to forming stable negative ions, sometimes offering higher sensitivity and selectivity. researchgate.netchemrxiv.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.
Conformation: The exact spatial arrangement of the phenyl, carbonyl, and S-butyl groups. This would reveal the torsion angles around the key rotatable bonds.
Intermolecular interactions: How the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as van der Waals forces or C-H···O interactions.
This detailed structural model is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-S, C-C). |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the molecular conformation. |
X-ray Absorption Spectroscopy (XAS) for Metal-Thioester Complexes
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom. nih.govuga.edu It does not require crystalline samples and can be applied to solids, liquids, and even gases. nih.gov In the context of this compound, XAS would be particularly insightful for studying its complexes with metal ions.
By tuning the X-ray energy to a core-level absorption edge of the metal ion (e.g., the K-edge of iron or copper), one can obtain an XAS spectrum. nih.govuu.nl The spectrum is divided into two regions:
X-ray Absorption Near-Edge Structure (XANES): This region provides information about the oxidation state and coordination geometry of the absorbing metal atom. nih.govnih.gov
Extended X-ray Absorption Fine Structure (EXAFS): This region contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. nih.govuga.edu
Computational and Theoretical Investigations of S Butyl Oxo Phenyl Thioacetate and Thioester Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of thioesters. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying thioesters and related compounds due to its favorable balance of accuracy and computational cost. nih.govyoutube.comyoutube.comyoutube.com DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies (infrared and Raman spectra), and determine the electronic properties and relative energies of different molecular states. nih.govresearchgate.net
For instance, DFT studies on thioester analogues, such as S-phenyl thioacetate (B1230152), have been performed to elucidate their molecular structure and vibrational spectra. nih.gov In such studies, a functional like B3LYP combined with a basis set like 6-311++G(d,p) is often used to calculate the optimized geometry and corresponding energies. nih.govmdpi.com These calculations can identify the most stable conformation of the molecule and provide data on bond lengths, bond angles, and dihedral angles. The energetics of the system, including total electronic energy and Gibbs free energy, can be computed to compare the stability of different isomers or conformers. rhhz.netyoutube.com
Table 1: Example of DFT Calculated Properties for Thioester Analogues
| Compound/System | DFT Method | Calculated Property | Value | Reference |
|---|---|---|---|---|
| S-phenyl thioacetate | B3LYP/6-311++G(d,p) | Energy Difference (Syn vs. Anti) | 1.63 kcal/mol | nih.gov |
| Thioacetic Acid (Thiol) | B3LYP/6-311++G(d,p) | Relative Energy (Syn vs. Anti) | 6.7 kJ/mol | dergipark.org.tr |
| PhCOSPh | B3LYP/6-311++G(d,p) | Rotational Barrier (O-C-S-C) | 8.04 kcal/mol | rsc.org |
| Methyl Thioacetate Hydrolysis | Quantum Mechanical Calculations | Calculated Activation Energy | ~21 kcal/mol | acs.org |
This table is illustrative and compiles data from various computational studies on thioester analogues to demonstrate the type of information obtained from DFT calculations.
Theoretical Conformational Studies (e.g., Thiol and Thione Forms)
Thioesters exist in different spatial arrangements or conformations, and they can also exhibit tautomerism, existing in equilibrium between thiol and thione forms. dergipark.org.tr The thiol form, R-C(=O)SH, is generally more stable than the thione form, R-C(=S)OH. dergipark.org.trresearchgate.netresearchgate.net
Theoretical conformational analyses using DFT can map the potential energy surface (PES) of these molecules to identify stable conformers and the energy barriers separating them. dergipark.org.tr For simple thioacids like thioacetic acid, studies have shown that the syn conformer (where the S-H bond is eclipsed with the C=O bond) is more stable than the anti conformer. dergipark.org.trresearchgate.net The energy difference between these conformers can be accurately computed, and using Boltzmann statistics, their relative populations at a given temperature can be estimated. dergipark.org.tr For example, for the thiol form of thioacetic acid, the syn conformer was found to be more stable than the anti form by approximately 6.7 kJ/mol, making it the predominant form in the gas phase at room temperature. dergipark.org.tr Similarly, for S-phenyl thioacetate, two conformers, syn and anti, were identified, with the syn form being more stable. nih.gov
Table 2: Calculated Relative Energies of Thioacetic Acid Tautomers and Conformers
| Tautomer | Conformer | Relative Energy (kJ/mol) | Stability | Reference |
|---|---|---|---|---|
| Thiol | Syn | 0.0 | Most Stable | dergipark.org.tr |
| Thiol | Anti | 6.7 | Less Stable | dergipark.org.tr |
| Thione | Syn | ~20.3 (relative to Thiol Syn) | Less Stable | dergipark.org.trresearchgate.net |
| Thione | Anti | ~47.3 (relative to Thiol Syn) | Least Stable | dergipark.org.trresearchgate.net |
Data derived from DFT calculations at the B3LYP/6-311++G(d,p) level for thioacetic acid. dergipark.org.trresearchgate.net
Computational Analysis of Acyl Transfer Reactivity
A key aspect of thioester chemistry is their role in acyl transfer reactions, which is fundamental in many biological processes. nih.govlibretexts.orglibretexts.org Computational methods are invaluable for dissecting the factors that govern the reactivity of thioesters compared to their oxygen-containing counterparts, oxoesters. acs.org
Transition State Modeling and Delocalization Effects
To understand the kinetics of a chemical reaction, it is crucial to characterize the transition state (TS), which is the highest energy point along the reaction coordinate. youtube.comyoutube.com Computational chemists model the transition states for acyl transfer reactions from thioesters to various nucleophiles (e.g., hydroxide (B78521), amines). nih.govacs.org These models allow for the calculation of activation energies, which can be compared with experimental reaction rates.
Studies have successfully used quantum mechanical calculations to reproduce the experimental observation that thioesters are significantly more reactive than oxoesters toward nucleophiles like amines, but have similar reactivity toward hydroxide. acs.orgnih.govacs.org The underlying reasons for this reactivity difference can be explored by analyzing the electronic structure of the reactants and transition states. Natural Bond Orbital (NBO) analysis is a common technique used to study electron delocalization. acs.org These analyses have revealed that the loss of resonance stabilization energy upon forming the tetrahedral intermediate is a critical factor. For reactions with nucleophiles like amines, the loss of delocalization energy is significantly greater for oxoesters than for thioesters, contributing to the higher activation barrier for oxoesters. nih.govacs.org
Bond Rotational Analysis in Thioester Reactivity
Beyond delocalization, other stereoelectronic effects play a role in thioester reactivity. Bond rotational analysis of the transition state provides insight into these interactions. nih.govacs.org A key interaction that has been identified is the hyperconjugative interaction between a lone pair on the heteroatom (oxygen or sulfur) of the ester/thioester and the antibonding orbital of the newly forming bond between the carbonyl carbon and the nucleophile (p(X) → σ*(C-Nu)). acs.orgacs.org Computational studies suggest that this interaction is more significant in the transition states of thioester reactions. acs.org This stronger interaction helps to stabilize the transition state for thioester reactions more effectively than for oxoester reactions, particularly with soft nucleophiles, thus contributing to the enhanced reactivity of thioesters. acs.orgacs.org For example, a rotational profile of the thioester bond in PhCOSPh revealed a rotational barrier of 8.04 kcal/mol, which is significantly lower than the 16.1 kcal/mol resonance energy of the O–C(O) bond in the analogous ester PhCO2Ph, highlighting the differences in electronic structure that influence reactivity. rsc.org
Molecular Dynamics Simulations for Understanding Thioester Behavior in Solution
While quantum chemical calculations are excellent for studying the intrinsic properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in solution. diva-portal.orgyoutube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com
For a compound like S-butyl oxo-phenyl-thioacetate, MD simulations can provide critical insights into its behavior in a solvent. These simulations can reveal:
Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the thioester, and the nature of the interactions (e.g., hydrogen bonding) between the solute and solvent.
Conformational Dynamics: How the molecule flexes, bends, and rotates in solution. This can reveal the preferred conformations in solution, which may differ from the gas-phase minimum energy structure due to solvent effects.
Transport Properties: MD can be used to calculate properties like the diffusion coefficient of the thioester in a particular solvent.
Local Environment Effects on Reactivity: By simulating the thioester in the presence of other reactants (like a nucleophile and solvent molecules), MD can provide a dynamic picture of the pre-reaction complex and the role of the solvent in facilitating or hindering the reaction pathway. This information can complement the static picture provided by transition state calculations. nih.gov
By combining quantum mechanics with molecular mechanics (QM/MM methods), one can even simulate a chemical reaction within a large, explicit solvent environment, providing a more realistic model of chemical reactivity in solution.
Spectroscopic Parameter Prediction through Computational Chemistry
Computational chemistry offers robust methods for the prediction of spectroscopic parameters, which are essential for the structural elucidation and characterization of novel compounds. Density Functional Theory (DFT) is a particularly prominent method used to calculate various spectroscopic data with a high degree of accuracy. researchgate.net The gauge-including atomic orbital (GIAO) method, for instance, is frequently employed in conjunction with DFT to predict NMR chemical shifts. nih.govnih.gov
For a molecule like this compound, DFT calculations can predict its 1H and 13C NMR spectra. This process involves optimizing the molecule's three-dimensional structure and then performing single-point NMR calculations. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net While a variety of functionals and basis sets can be used, methods like B3LYP with basis sets such as 6-311G(d,p) have been shown to provide reliable predictions for a range of organic molecules. researchgate.net
The accuracy of these predictions can be further enhanced through linear regression analysis, comparing a set of calculated shifts for related known compounds with their experimental values. youtube.com This allows for the generation of a scaling factor that can be applied to the calculated shifts of the target molecule, in this case, this compound, to yield more precise predictions.
Beyond NMR, computational methods are also adept at predicting vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. This theoretical spectrum, when compared with experimental data, can aid in the assignment of specific vibrational modes to the functional groups within the molecule, such as the carbonyl (C=O) and thioester (S-C=O) groups of this compound.
Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| 13C NMR Chemical Shifts (ppm) | |
| Carbonyl Carbon (C=O) | 190-200 |
| Phenyl C1 (ipso to C=O) | 135-145 |
| Phenyl C2, C6 (ortho) | 128-132 |
| Phenyl C3, C5 (meta) | 127-130 |
| Phenyl C4 (para) | 132-136 |
| S-Methylene (-S-CH2-) | 30-40 |
| Methylene (-CH2-CH2-CH3) | 25-35 |
| Methylene (-CH2-CH3) | 20-30 |
| Methyl (-CH3) | 10-15 |
| 1H NMR Chemical Shifts (ppm) | |
| Phenyl Protons (ortho) | 7.8-8.2 |
| Phenyl Protons (meta, para) | 7.3-7.7 |
| S-Methylene Protons (-S-CH2-) | 2.8-3.2 |
| Methylene Protons (-CH2-CH2-CH3) | 1.5-1.9 |
| Methylene Protons (-CH2-CH3) | 1.3-1.7 |
| Methyl Protons (-CH3) | 0.8-1.2 |
| Key IR Vibrational Frequencies (cm-1) | |
| Carbonyl Stretch (C=O) | 1680-1710 |
| C-S Stretch | 650-750 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
Note: The values in this table are hypothetical predictions based on typical ranges for similar functional groups and are intended for illustrative purposes.
Applications of Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to characterize experimentally. rhhz.net For thioesters like this compound, computational studies can map out the potential energy surfaces for various reactions, such as hydrolysis, aminolysis, and thiol-thioester exchange. ulisboa.ptacs.org
DFT calculations are commonly used to investigate reaction mechanisms. rhhz.netrsc.org By locating the transition state structures and calculating their energies, the activation energy barriers for different reaction pathways can be determined. ulisboa.pt This allows for a comparison of the feasibility of various proposed mechanisms. For instance, in the hydrolysis of a thioester, computational models can distinguish between a stepwise mechanism, involving a tetrahedral intermediate, and a concerted mechanism.
Furthermore, these calculations can shed light on the role of catalysts. For example, in a base-catalyzed hydrolysis, the calculations can model the interaction of the hydroxide ion with the thioester carbonyl group, showing how the catalyst lowers the activation energy of the reaction. Similarly, for acid-catalyzed reactions, the protonation of the carbonyl oxygen and its effect on the electrophilicity of the carbonyl carbon can be explicitly modeled.
Recent studies have utilized computational methods to understand the reactivity of thioesters in biological systems and in synthetic applications like native chemical ligation. researchgate.net These studies often explore the subtle effects of substituents on the reaction rates and equilibria. For this compound, computational analysis could predict how the electronic nature of the phenyl group and the steric bulk of the S-butyl group influence its reactivity towards various nucleophiles. ulpgc.es
Table 2: Computationally Investigated Reaction Mechanisms for Thioester Analogues
| Reaction Type | Computational Method | Key Findings |
| Thiol-Thioester Exchange | DFT (M06-2X) | The reaction proceeds through a tetrahedral intermediate. The stability of the intermediate and the height of the energy barriers are influenced by steric and electronic effects of the substituents. rhhz.net |
| Hydrolysis | DFT | Can proceed via acid- or base-catalyzed pathways. Calculations help to identify the rate-determining step, which is often the breakdown of the tetrahedral intermediate. |
| Aminolysis | DFT | The reaction mechanism can be stepwise or concerted, depending on the nature of the amine and the thioester. Computational studies can predict the preferred pathway. acs.org |
| Reduction | DFT | The mechanism of metal-catalyzed hydrogenation of thioesters to alcohols and thiols can be elucidated, identifying key catalytic intermediates and transition states. ulpgc.es |
Biochemical and Biological Research Trajectories of Thioesters
Thioesters as Key Intermediates in Biosynthesis
The unique chemical properties of thioesters make them indispensable in several key biosynthetic processes, where they facilitate the construction of complex molecules from simpler precursors. wikipedia.org
Role in Fatty Acid Synthesis
Thioesters are central to the synthesis of fatty acids. The process begins with the activation of fatty acids into their coenzyme A (CoA) thioester derivatives, a reaction catalyzed by acyl-CoA synthetases. libretexts.orglibretexts.org This activation is a prerequisite for their subsequent metabolism, including both degradation for energy and use in synthesis. libretexts.orglibretexts.org The building block for fatty acid elongation is malonyl-CoA, a three-carbon dicarboxylic acid thioester formed from the carboxylation of acetyl-CoA. fiveable.meontosight.ai During fatty acid synthesis, the growing acyl chain is covalently attached to an acyl carrier protein (ACP) via a thioester linkage. wikipedia.org This thioester bond holds the intermediate as two-carbon units, derived from malonyl-CoA, are sequentially added. wikipedia.org Nature's use of thioesters in this process is advantageous because they are more electrophilic than their oxygen ester counterparts, facilitating the necessary condensation reactions. youtube.com
Involvement in Polyketide Synthesis
Polyketides are a diverse class of natural products with a wide range of biological activities, including many important antibiotics and other pharmaceuticals. Their biosynthesis closely resembles that of fatty acids, with thioesters playing a crucial role. rhhz.netwikipedia.org The synthesis is carried out by large, multi-domain enzymes called polyketide synthases (PKSs). wikipedia.org Similar to fatty acid synthesis, the growing polyketide chain is tethered to an acyl carrier protein (ACP) through a thioester bond. rhhz.netasm.org The chain is elongated through the stepwise condensation of small carboxylic acid-derived units, which are themselves activated as thioesters (e.g., acetyl-CoA, malonyl-CoA). youtube.com The final polyketide chain is released from the PKS, often through the action of a thioesterase (TE) domain, which can catalyze hydrolysis or an intramolecular cyclization to yield the final product. wikipedia.orgasm.org
Significance in Non-Ribosomal Peptide Synthesis
Many biologically active peptides, including numerous antibiotics and immunosuppressants, are synthesized not by ribosomes, but by large enzymatic complexes called non-ribosomal peptide synthetases (NRPSs). nih.govpnas.org In this process, the constituent amino acids are activated and tethered as thioesters to peptidyl carrier protein (PCP) domains within the NRPS machinery. pnas.org This thioester linkage holds the growing peptide chain as it is elongated by the sequential addition of amino acids. pnas.org The final step in the synthesis of many non-ribosomal peptides is the release of the mature peptide from the NRPS, a reaction often catalyzed by a C-terminal thioesterase (TE) domain. nih.gov This domain can catalyze either hydrolysis to yield a linear peptide or intramolecular cyclization to form a cyclic peptide, a common feature of these molecules that enhances their stability and biological activity. nih.gov
Metabolism of Lipids and Steroids
Thioesters are central to the metabolism of lipids and steroids. The breakdown of fatty acids for energy, known as β-oxidation, proceeds through a series of reactions involving acyl-CoA thioesters. wikipedia.org The initial step in fatty acid metabolism is their activation to acyl-CoA thioesters. libretexts.orglibretexts.org These thioesters are then transported into the mitochondria where they are systematically broken down to produce acetyl-CoA. libretexts.org This acetyl-CoA, a key thioester, can then enter the citric acid cycle for energy production or be used as a precursor for the synthesis of other molecules, including steroids. wikipedia.orgwikiwand.com The biosynthesis of steroids, for instance, begins with the condensation of acetyl-CoA molecules, highlighting the central role of thioesters in linking lipid breakdown to the synthesis of other vital compounds. wikiwand.com Furthermore, acyl-CoA thioesterases are a group of enzymes that regulate the intracellular levels of acyl-CoAs and free fatty acids, thereby playing a crucial role in mediating lipid metabolism. nih.gov
Enzymatic Transformations Involving Thioesters
Enzymes that interact with thioesters are critical for a multitude of metabolic processes, with Coenzyme A derivatives being the most prominent examples of biologically active thioesters.
Coenzyme A Derivatives and their Biological Functions (e.g., Acetyl-CoA, Malonyl-CoA)
Coenzyme A (CoA) is a universal and essential cofactor that forms thioester derivatives with various acyl groups, playing a central role in metabolism. ontosight.aiportlandpress.com These CoA thioesters are involved in the catabolism of carbohydrates, proteins, and lipids, as well as in numerous anabolic pathways. portlandpress.com
Acetyl-CoA is arguably the most central molecule in metabolism. wikipedia.org It is generated from the breakdown of glucose, fatty acids, and some amino acids. aatbio.com Its primary function is to carry the acetyl group into the citric acid cycle for complete oxidation to carbon dioxide, a process that generates a significant amount of ATP. wikipedia.orgnumberanalytics.com Acetyl-CoA is also a crucial precursor for the biosynthesis of fatty acids, cholesterol, ketone bodies, and the neurotransmitter acetylcholine. wikipedia.orgnumberanalytics.comnih.gov Furthermore, as a donor of acetyl groups for protein acetylation, it plays a vital role in the epigenetic regulation of gene expression. creative-proteomics.com
Malonyl-CoA is synthesized from the carboxylation of acetyl-CoA and is a key player in fatty acid metabolism. fiveable.meontosight.ai It serves as the two-carbon donor for the elongation of fatty acid chains during their synthesis. wikipedia.orgnih.gov Beyond its role as a biosynthetic precursor, malonyl-CoA is a critical signaling molecule. annualreviews.org It allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme that transports long-chain fatty acids into the mitochondria for β-oxidation. nih.govannualreviews.org This regulation ensures that when fatty acid synthesis is active (indicated by high malonyl-CoA levels), fatty acid breakdown is inhibited, preventing a futile cycle. fiveable.me
Interactive Data Table: Key Coenzyme A Derivatives and their Functions
| Compound Name | Primary Function(s) | Key Metabolic Pathways |
| Acetyl-CoA | Energy production, Biosynthesis of fatty acids, steroids, and ketone bodies, Protein acetylation | Citric Acid Cycle, Fatty Acid Synthesis, Cholesterol Synthesis |
| Malonyl-CoA | Fatty acid chain elongation, Regulation of fatty acid oxidation | Fatty Acid Synthesis, Fatty Acid Metabolism Regulation |
Acyl Carrier Proteins (ACPs) and Thioester Linkages
Acyl Carrier Proteins (ACPs) are central to the biosynthesis of fatty acids and polyketides, acting as a covalent chaperone for the growing acyl chain. The functionality of ACPs is intrinsically linked to the formation of a thioester bond between the sulfhydryl group of a phosphopantetheine prosthetic group and the carboxyl group of the acyl intermediate. This prosthetic group, attached to a conserved serine residue of the apo-ACP, positions the acyl chain for interactions with the various enzymes of the biosynthetic pathway.
The thioester linkage is crucial for several reasons. Firstly, it activates the acyl group, making it more susceptible to nucleophilic attack and facilitating the carbon-carbon bond-forming reactions that extend the chain. Secondly, the long and flexible phosphopantetheine arm allows the tethered acyl chain to be shuttled between the different active sites of the fatty acid synthase or polyketide synthase multienzyme complex. This "swinging arm" model ensures the efficient and processive nature of these biosynthetic pathways.
The dynamic nature of the thioester bond in ACPs allows for the sequential addition of two-carbon units (from malonyl-CoA or malonyl-ACP) to the growing fatty acid chain. The process involves a series of condensation, reduction, dehydration, and further reduction reactions, all while the acyl intermediate remains covalently attached to the ACP via the thioester linkage.
Dual-Function Thioesterases in Complex Biological Pathways
Thioesterases are enzymes that catalyze the hydrolysis of thioester bonds, a critical step in terminating the biosynthesis of fatty acids and polyketides and releasing the final product from the ACP or synthase complex. While many thioesterases exhibit this singular hydrolytic function, a fascinating subset possesses dual functionality, expanding their role in metabolic pathways.
These dual-function thioesterases can act as both a hydrolase and a transferase. In their transferase capacity, they can divert the acyl chain from the ACP to an alternative acceptor molecule instead of water. This activity is particularly important in generating metabolic diversity. For instance, in some bacterial pathways, a dual-function thioesterase can transfer the completed acyl chain to a coenzyme A molecule, producing an acyl-CoA that can then be shunted into other metabolic routes, such as the synthesis of complex lipids or secondary metabolites. This provides a crucial branch point, allowing the cell to modulate its metabolic flux according to its physiological needs.
Theoretical Considerations on the Role of Thioesters in the Origin of Life
The high-energy nature of the thioester bond has led to compelling theories about its central role in the emergence of life. These hypotheses posit that thioesters could have provided the necessary energy and chemical reactivity for the formation of key biomolecules on a prebiotic Earth.
Prebiotic Formation of Thiodepsipeptides and HS-peptides
One area of investigation focuses on the prebiotic synthesis of peptides. Thioesters are proposed as key intermediates in the formation of peptide bonds in the absence of ribosomes. The "thioester world" hypothesis suggests that amino acids could have been activated by forming thioesters, which would then be more reactive towards aminolysis, leading to the formation of peptide bonds.
Research has explored the plausibility of forming thiodepsipeptides and HS-peptides under prebiotic conditions. Thiodepsipeptides contain both ester and thioester linkages, while HS-peptides are characterized by the presence of thiol groups. The formation of these molecules from simple precursors in a prebiotic environment could have been a crucial step towards the evolution of proteins. The presence of the thioester bond would have provided a source of energy for polymerization and the potential for creating a diverse set of peptide-like molecules.
Thioester World Hypothesis
The Thioester World Hypothesis, proposed by Christian de Duve, suggests that thioesters were the central molecules in a prebiotic metabolic system that preceded the RNA and DNA worlds. This hypothesis is founded on the fact that thioesters are involved in a variety of metabolic pathways in modern organisms, including the Krebs cycle and fatty acid metabolism, where they act as high-energy intermediates for both catabolic and anabolic processes.
According to this theory, simple thioesters could have formed from the reaction of thiols with carboxylic acids in the presence of prebiotic condensing agents. These thioesters would have then served as the primary energy currency, analogous to the role of ATP in modern cells. They could have driven the synthesis of other important molecules, such as peptides and nucleotides, paving the way for the emergence of more complex biological systems. The versatility of thioesters to participate in both energy transfer and the formation of carbon-carbon and peptide bonds makes them a strong candidate for a foundational molecule in the origin of life.
Beyond Hydrolysis: Other Enzymatic Activities Linked to Thioesterases (e.g., Ligase, Dehydratase, Decarboxylase, Transferase Activity)
While the canonical function of thioesterases is the hydrolysis of thioester bonds, a growing body of research has revealed that some members of this enzyme superfamily possess a much broader range of catalytic activities. This enzymatic promiscuity highlights the evolutionary adaptability of the thioesterase fold.
Ligase Activity: Some thioesterases can function as ligases, catalyzing the formation of a new chemical bond with the concomitant hydrolysis of a thioester. This is essentially the reverse of their hydrolytic activity and can be important in specific biosynthetic pathways.
Dehydratase and Decarboxylase Activity: In certain metabolic contexts, thioesterases have been shown to participate in dehydration and decarboxylation reactions. This expands their functional repertoire beyond simple bond cleavage and links them to the modification of the acyl chain itself.
Transferase Activity: As mentioned in the context of dual-function thioesterases, the ability to transfer the acyl group to an acceptor other than water is a significant non-hydrolytic function. This transferase activity is key to creating diverse metabolic products.
This multifunctionality suggests that some thioesterases have evolved to become key players in complex biosynthetic pathways, where they can perform multiple roles, from chain termination to product diversification.
Interactions of Thioesters with Metal Complexes in Biological Systems
The interaction of thioesters with metal complexes is an area of significant interest in bioinorganic chemistry. The sulfur atom of the thioester can coordinate with metal ions, and this interaction can modulate the reactivity of the thioester bond. In biological systems, many enzymes that act on thioesters are metalloenzymes, containing a metal ion cofactor in their active site.
For example, some metalloenzymes utilize a metal ion to activate the thioester for nucleophilic attack. The coordination of the metal ion to the carbonyl oxygen or the sulfur atom of the thioester can increase the electrophilicity of the carbonyl carbon, making it more susceptible to hydrolysis or other reactions.
Furthermore, the study of synthetic metal complexes that mimic the active sites of these enzymes provides valuable insights into their catalytic mechanisms. These model systems allow researchers to systematically investigate the role of the metal ion and the surrounding ligands in thioester activation and cleavage. This research not only enhances our understanding of enzymatic catalysis but also has potential applications in the development of new catalysts for organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
